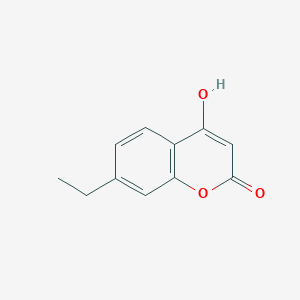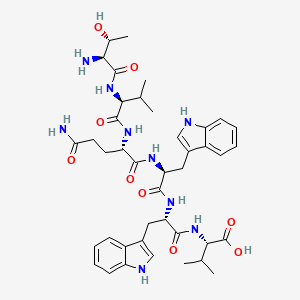![molecular formula C18H17NO4 B14225459 [4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol CAS No. 735265-80-2](/img/structure/B14225459.png)
[4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol is an organic compound that belongs to the oxazole family. This compound is characterized by the presence of two 4-methoxyphenyl groups attached to the oxazole ring, which is further substituted with a methanol group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with an amine and a carboxylic acid derivative to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form the corresponding dihydro-oxazole derivative.
Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-carboxylic acid.
Reduction: Formation of 4,5-Bis(4-methoxyphenyl)-1,3-dihydro-oxazol-2-ylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of [4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4,5-Bis(4-chlorophenyl)-1,3-oxazol-2-yl]methanol
- **4,5-Bis(4-methylphenyl)-1,3-oxazol-2-yl]methanol
- **4,5-Bis(4-fluorophenyl)-1,3-oxazol-2-yl]methanol
Uniqueness
Compared to similar compounds, [4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol is unique due to the presence of methoxy groups on the phenyl rings. These methoxy groups can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.
Propriétés
Numéro CAS |
735265-80-2 |
|---|---|
Formule moléculaire |
C18H17NO4 |
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
[4,5-bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol |
InChI |
InChI=1S/C18H17NO4/c1-21-14-7-3-12(4-8-14)17-18(23-16(11-20)19-17)13-5-9-15(22-2)10-6-13/h3-10,20H,11H2,1-2H3 |
Clé InChI |
JVUBYPNOHDIVIU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(OC(=N2)CO)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


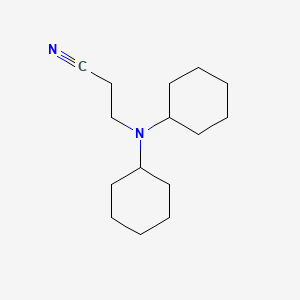

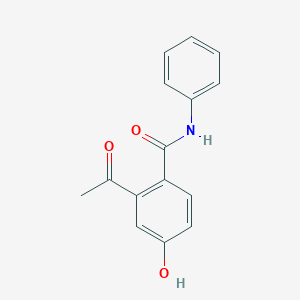
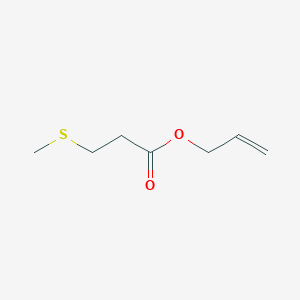
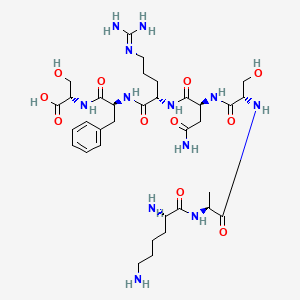
![1,1'-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine]](/img/structure/B14225406.png)
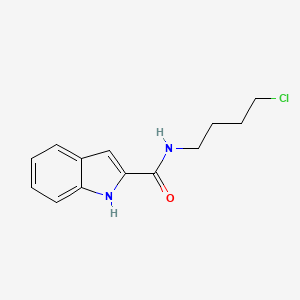
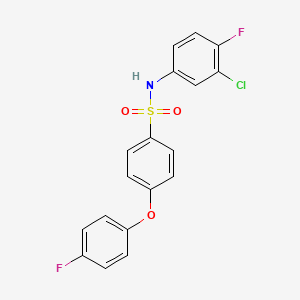

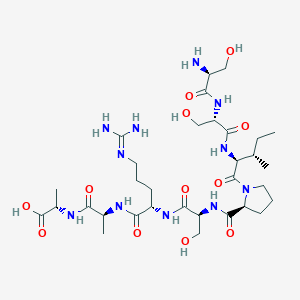

![5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14225449.png)
